5-Hexyl-2-(3-nitrophenoxy)phenol

InhA inhibitor enoyl-ACP reductase Mycobacterium tuberculosis

5-Hexyl-2-(3-nitrophenoxy)phenol (CHEMBL264416) is a synthetic small-molecule diaryl ether belonging to the phenoxyphenol class of direct InhA (enoyl-ACP reductase) inhibitors. It targets the Mycobacterium tuberculosis FAS-II pathway, a clinically validated mechanism that bypasses the KatG-mediated activation step required by the frontline prodrug isoniazid, thereby retaining activity against many isoniazid-resistant strains.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B10844788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-2-(3-nitrophenoxy)phenol
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C18H21NO4/c1-2-3-4-5-7-14-10-11-18(17(20)12-14)23-16-9-6-8-15(13-16)19(21)22/h6,8-13,20H,2-5,7H2,1H3
InChIKeyZPFZCOJDEYCPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexyl-2-(3-nitrophenoxy)phenol: A Meta-Nitro Diaryl Ether InhA Inhibitor for Antitubercular Lead Optimization


5-Hexyl-2-(3-nitrophenoxy)phenol (CHEMBL264416) is a synthetic small-molecule diaryl ether belonging to the phenoxyphenol class of direct InhA (enoyl-ACP reductase) inhibitors. It targets the Mycobacterium tuberculosis FAS-II pathway, a clinically validated mechanism that bypasses the KatG-mediated activation step required by the frontline prodrug isoniazid, thereby retaining activity against many isoniazid-resistant strains [1]. The compound is assigned compound number 13b in the seminal structure–activity relationship (SAR) study by am Ende et al., which systematically explored B-ring modifications to the parent scaffold 5-hexyl-2-phenoxyphenol (compound 19) [1].

Why 5-Hexyl-2-(3-nitrophenoxy)phenol Cannot Be Replaced by Other In-Class Diaryl Ethers Without Quantitative Trade-Offs


Within the alkyl diaryl ether class, subtle changes to the B-ring substituent position and electronic nature produce divergent shifts in InhA inhibitory potency (IC50), antimycobacterial activity (MIC90), and lipophilicity (ClogP) that are not interchangeable. A procurement decision based solely on common scaffold or target class would fail to account for the documented 2–16 fold differences in IC50 between adjacent positional isomers and the inverse relationship between ClogP and MIC90 observed across this series [1]. The meta-nitro substitution in 5-hexyl-2-(3-nitrophenoxy)phenol (compound 13b) occupies a specific SAR niche, and substituting it with other in-class analogs—such as the parent compound 19, the ortho-amino derivative 14a, or the heterocyclic analogs 3c/3e—results in quantifiable changes that directly impact lead selection criteria [1].

Quantitative Differentiation Evidence for 5-Hexyl-2-(3-nitrophenoxy)phenol (13b) Against Closest In-Class Comparators


InhA Enzyme Inhibition Potency of 13b vs. Parent Compound 19 and Ortho-Amino Analog 14a

5-Hexyl-2-(3-nitrophenoxy)phenol (compound 13b) exhibits an IC50 of 48 ± 6 nM against InhA at 100 nM enzyme concentration, representing a 4.4-fold reduction in enzyme inhibitory potency compared to the unsubstituted parent 5-hexyl-2-phenoxyphenol (compound 19; IC50 11 ± 1 nM at 1 nM enzyme) [1]. However, 13b is slightly more potent than the ortho-amino derivative 14a (IC50 62 ± 5 nM), confirming that meta-nitro substitution is better tolerated for enzyme binding than ortho-amino substitution [1]. Kinetic analysis confirmed that 13b is a tight-binding inhibitor with an apparent Ki (Ki_app) of 21 ± 3 nM [1].

InhA inhibitor enoyl-ACP reductase Mycobacterium tuberculosis

Whole-Cell Antimycobacterial Activity of 13b vs. Parent 19 and High-Activity Analogs 3c and 14a

Against M. tuberculosis H37Rv, 5-hexyl-2-(3-nitrophenoxy)phenol (13b) displays an MIC90 of 12.50 µg/mL, which is 6.0-fold weaker than the parent compound 19 (MIC90 2.1 ± 0.9 µg/mL) and 4.0-fold weaker than the lead analogs 3c and 14a (both MIC90 3.13 µg/mL) [1]. This quantitative ranking demonstrates that while the meta-nitro substituent preserves measurable antimycobacterial activity, it is inferior to ortho-amino (14a) and certain heterocyclic (3c) B-ring modifications for whole-cell potency [1].

MIC90 M. tuberculosis H37Rv antimycobacterial

Lipophilicity Modulation: ClogP Reduction of 13b vs. Parent Compound 19 and Optimized Analogs

The calculated partition coefficient (ClogP) of 5-hexyl-2-(3-nitrophenoxy)phenol (13b) is 6.21, representing only a marginal reduction of 0.26 log units from the parent compound 19 (ClogP 6.47) [1]. In contrast, the heterocyclic analog 3e achieves a ClogP of 4.01 (2.46 log units lower than 19), and the most balanced compounds 3c (ClogP 4.97) and 14a (ClogP 5.24) offer 1.50 and 1.23 log unit reductions respectively while maintaining superior MIC90 values [1]. Within the nitro-subset, the para-nitro analog 13c (ClogP 6.21, MIC90 25.0 µg/mL) shares identical ClogP with 13b but is half as potent, underscoring that position alone can modulate activity without altering lipophilicity [1].

ClogP lipophilicity drug-likeness

Structural Binding Mode and Target Engagement Confirmation: InhA Direct Inhibitor Mechanism Bypassing KatG Activation

5-Hexyl-2-(3-nitrophenoxy)phenol (13b) functions as a direct InhA inhibitor that does not require KatG-mediated activation, a mechanistic distinction from the frontline prodrug isoniazid (INH). While the specific co-crystal structure of 13b with InhA has not been reported, the closely related para-nitro analog 5-hexyl-2-(4-nitrophenoxy)phenol has been co-crystallized with S. aureus FabI (PDB: 4d41, 2.3 Å resolution) and M. tuberculosis InhA (reference 22 in am Ende et al.), confirming the diaryl ether binding mode within the NADH cofactor pocket [1][2]. The Ki_app of 21 nM for 13b confirms tight-binding engagement of InhA, and the direct inhibition mechanism is supported by activity against isoniazid-resistant M. tuberculosis strains demonstrated for the broader alkyl diphenyl ether class [1].

isoniazid resistance KatG-independent direct InhA inhibitor

Defined Application Scenarios for 5-Hexyl-2-(3-nitrophenoxy)phenol Based on Quantitative Evidence


SAR Probe for Mapping B-Ring Substitution Effects on InhA Binding and Whole-Cell Permeability

13b serves as a critical meta-nitro reference point in systematic SAR studies of the alkyl diphenyl ether InhA inhibitor series. Its enzyme IC50 (48 nM) and Ki_app (21 nM) establish a quantitative benchmark for meta-position substitution, while its disproportionately weak MIC90 (12.50 µg/mL) relative to enzyme potency flags a permeability or efflux barrier specific to the meta-nitro group [1]. Researchers should procure 13b alongside 13a (ortho-nitro), 13c (para-nitro), and 14a (ortho-amino) to systematically dissect position-dependent SAR.

Negative Control for Lipophilicity-Driven Efficacy Studies in Mycobacterial Drug Discovery

With a ClogP of 6.21, 13b is among the most lipophilic B-ring analogs, yet it fails to translate this into superior cellular activity. This makes 13b a valuable negative control compound for decoupling lipophilicity from antimycobacterial efficacy in permeability and target engagement assays [1]. Its use alongside balanced compounds like 3c (ClogP 4.97, MIC90 3.13 µg/mL) enables researchers to establish whether activity improvements are driven by physicochemical properties or specific target interactions.

Tight-Binding Inhibitor Kinetic Studies and Residence Time Determination

The confirmed tight-binding behavior of 13b (IC50 approaching 50% of enzyme concentration at 100 nM InhA) makes it suitable for detailed enzyme kinetic studies, including residence time (τ) determination via jump-dilution assays and structure–kinetic relationship (SKR) analyses [1]. With a Ki_app of 21 nM, 13b occupies an intermediate affinity range within the series, allowing researchers to correlate binding kinetics with structural modifications across the diaryl ether scaffold.

Computational Chemistry and Molecular Dynamics Reference for Meta-Substituted Phenoxyphenol Derivatives

The well-characterized inhibitory profile of 13b, combined with the availability of co-crystal structures of closely related analogs (e.g., PDB 4d41 for the 4-nitro isomer) [2], positions 13b as a validation compound for molecular docking, free energy perturbation (FEP), and molecular dynamics simulations aimed at predicting the binding thermodynamics and dissociation kinetics of meta-substituted diaryl ether InhA inhibitors [1].

Quote Request

Request a Quote for 5-Hexyl-2-(3-nitrophenoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.